3-[(4-ethoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-ethoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as EBF and is used in scientific research for its potential in treating various diseases. The compound has been found to exhibit promising results in various studies, making it a topic of interest in the scientific community.
Wirkmechanismus
The mechanism of action of 3-[(4-ethoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood. However, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been found to lead to the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth. Additionally, inhibition of HDACs has been found to improve glucose tolerance and insulin sensitivity in diabetic mice. The neuroprotective effects of the compound may be due to its ability to inhibit the aggregation of amyloid beta, which is a protein that forms plaques in the brains of Alzheimer's patients.
Biochemical and physiological effects:
3-[(4-ethoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, the compound has been found to improve glucose tolerance and insulin sensitivity in diabetic mice. The neuroprotective effects of the compound may be due to its ability to inhibit the aggregation of amyloid beta, which is a protein that forms plaques in the brains of Alzheimer's patients.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(4-ethoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its potential in treating various diseases. The compound has been found to exhibit promising results in various studies, making it a topic of interest in the scientific community. However, one limitation of using the compound in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully understand how the compound works and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 3-[(4-ethoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide. One direction is to further investigate its potential in treating cancer. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Another direction is to investigate its potential in treating neurodegenerative diseases. The compound has been found to exhibit neuroprotective effects and improve cognitive function in mice with Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesemethoden
The synthesis of 3-[(4-ethoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This is then reacted with 4-aminobenzoic acid to form 4-[(4-ethoxybenzoyl)amino]benzoic acid. The final step involves the reaction of 4-[(4-ethoxybenzoyl)amino]benzoic acid with tetrahydro-2-furanylmethylamine to form 3-[(4-ethoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-[(4-ethoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been found to exhibit potential in treating various diseases. It has been studied for its potential in treating cancer, diabetes, and neurodegenerative diseases. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to improve glucose tolerance and insulin sensitivity in diabetic mice. Additionally, the compound has been found to exhibit neuroprotective effects and improve cognitive function in mice with Alzheimer's disease.
Eigenschaften
Molekularformel |
C21H24N2O4 |
---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
3-[(4-ethoxybenzoyl)amino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H24N2O4/c1-2-26-18-10-8-15(9-11-18)21(25)23-17-6-3-5-16(13-17)20(24)22-14-19-7-4-12-27-19/h3,5-6,8-11,13,19H,2,4,7,12,14H2,1H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
YDWBUFORTHZFDK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.